Cas no 2228317-12-0 (tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)

tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate
- tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate
- 2228317-12-0
- EN300-1872958
-
- インチ: 1S/C14H22N2O4/c1-14(2,3)20-13(19)16-10-4-5-12(18)9(6-10)7-11(17)8-15/h4-6,11,17-18H,7-8,15H2,1-3H3,(H,16,19)
- InChIKey: VLMLEPXCQURBIX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=CC=C(C(=C1)CC(CN)O)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 282.15795719g/mol
- どういたいしつりょう: 282.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 105Ų
tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872958-0.5g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 0.5g |
$1591.0 | 2023-09-18 | ||
Enamine | EN300-1872958-5.0g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 5g |
$4806.0 | 2023-06-02 | ||
Enamine | EN300-1872958-0.1g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 0.1g |
$1459.0 | 2023-09-18 | ||
Enamine | EN300-1872958-0.25g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 0.25g |
$1525.0 | 2023-09-18 | ||
Enamine | EN300-1872958-1.0g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1872958-2.5g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 2.5g |
$3249.0 | 2023-09-18 | ||
Enamine | EN300-1872958-10.0g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1872958-5g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 5g |
$4806.0 | 2023-09-18 | ||
Enamine | EN300-1872958-10g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 10g |
$7128.0 | 2023-09-18 | ||
Enamine | EN300-1872958-0.05g |
tert-butyl N-[3-(3-amino-2-hydroxypropyl)-4-hydroxyphenyl]carbamate |
2228317-12-0 | 0.05g |
$1393.0 | 2023-09-18 |
tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamateに関する追加情報
Introduction to tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate (CAS No. 2228317-12-0)
tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate, also known by its CAS number 2228317-12-0, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino-functionalized propyl chain, and a hydroxylated phenyl ring. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for ongoing studies.
The chemical structure of tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate can be described as follows: it consists of a tert-butyl carbamate moiety attached to a phenyl ring, which is further substituted with a hydroxyl group at the 4-position and an amino-functionalized propyl chain at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
Recent research has focused on the potential of tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate as a lead compound for the development of new drugs. One area of interest is its activity as a modulator of specific receptors and enzymes. For instance, studies have shown that this compound exhibits promising activity as an inhibitor of certain protein kinases, which are key targets in the treatment of various diseases, including cancer and inflammatory disorders.
In addition to its potential as a kinase inhibitor, tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate has also been investigated for its neuroprotective properties. Preclinical studies have demonstrated that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the compound's ability to modulate oxidative stress and inflammation, two key factors contributing to neuronal death.
The pharmacokinetic properties of tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate have also been studied in detail. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as an oral therapeutic agent. Specifically, it has been found to have good oral bioavailability and a suitable half-life, making it suitable for once-daily dosing regimens.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate in various therapeutic contexts. Early results from phase I trials have indicated that the compound is well-tolerated by patients, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, which will provide more comprehensive data on the compound's therapeutic potential.
Beyond its direct therapeutic applications, tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate has also been explored as a tool for understanding fundamental biological processes. For example, its ability to modulate specific protein-protein interactions has made it useful in elucidating signaling pathways involved in cell growth and differentiation. This knowledge can inform the design of more targeted therapies for a wide range of diseases.
In conclusion, tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate (CAS No. 2228317-12-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field.
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